Product packaging for Choline dehydrocholate(Cat. No.:CAS No. 4201-78-9)

Choline dehydrocholate

Cat. No.: B12742099
CAS No.: 4201-78-9
M. Wt: 505.7 g/mol
InChI Key: GJENXZXAFXDOTP-CAOXKPNISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Choline dehydrocholate is a chemical complex of choline and dehydrocholic acid, offered as a high-purity reagent for specialized laboratory research. Choline is an essential nutrient that serves as a precursor for several critical biomolecules. In research settings, choline and its derivatives are fundamental for studying the synthesis of the neurotransmitter acetylcholine, a key compound for muscle control, memory, and numerous other nervous system functions . Furthermore, choline is a cornerstone of one-carbon metabolism; it is oxidized in mitochondria to betaine, which then acts as a crucial methyl donor for the conversion of homocysteine to methionine . This pathway is vital for genomic methylation reactions and gene regulation. The enzyme choline dehydrogenase (CHDH), located in the mitochondrial inner membrane, is the key catalyst for the first step of this oxidation pathway . Research into choline metabolism, potentially facilitated by compounds like this compound, provides insights into a wide range of physiological and pathological processes, including nonalcoholic fatty liver disease (NAFLD), cognitive decline, and mitochondrial function . Genetic polymorphisms in choline-metabolizing enzymes, such as the CHDH gene variant rs12676, also create variable dietary requirements for choline and influence susceptibility to organ dysfunction, making this a significant area for nutrigenetic studies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use as a drug, cosmetic, or for application in food, or for any diagnostic procedures. It is not suitable for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47NO6 B12742099 Choline dehydrocholate CAS No. 4201-78-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4201-78-9

Molecular Formula

C29H47NO6

Molecular Weight

505.7 g/mol

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C24H34O5.C5H14NO/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;1-6(2,3)4-5-7/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);7H,4-5H2,1-3H3/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1

InChI Key

GJENXZXAFXDOTP-CAOXKPNISA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[N+](C)(C)CCO

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.C[N+](C)(C)CCO

Origin of Product

United States

Enzymatic and Biochemical Generation of Choline Dehydrocholate

Phospholipase D-Mediated Hydrolysis of Phosphatidylcholine

Phospholipase D (PLD) enzymes catalyze the hydrolysis of the phosphodiester bond in phosphatidylcholine, yielding two products: the soluble headgroup, choline (B1196258), and the lipid second messenger, phosphatidic acid (PA). nih.govwikipedia.orgresearchgate.net This one-step reaction is a critical pathway for mobilizing choline from its storage form within cellular membranes, making it available for various metabolic fates, including the synthesis of the neurotransmitter acetylcholine (B1216132). nih.govpnas.orgnih.gov

In mammals, the PLD family includes several enzymes, with PLD1 and PLD2 being the most extensively characterized isoforms responsible for phosphatidylcholine hydrolysis. wikipedia.org

Both PLD1 and PLD2 exhibit a high degree of selectivity for phosphatidylcholine (PC) as their primary substrate. nih.govnih.govuky.edu While both can generate choline, their distinct subcellular localizations and regulatory mechanisms suggest they fulfill different physiological roles. sci-hub.st

PLD1: This isoform is predominantly found on intracellular membranes, including the Golgi apparatus, endosomes, and lysosomes. sci-hub.st Its activation is often dependent on the presence of small GTP-binding proteins from the ARF, Rho, and Ral families, as well as protein kinase C (PKC).

PLD2: In contrast, PLD2 is mainly located at the plasma membrane. sci-hub.st While it can be stimulated by various factors, it is often considered to be constitutively active to some degree.

Research using cholinergic cell lines has identified PLD2 as the primary endogenous enzyme responsible for hydrolyzing PC to generate the choline required for acetylcholine synthesis. nih.govdata.govbohrium.com However, studies involving the overexpression of PLD1 have shown that it too can effectively generate choline for this purpose, indicating a potential for functional overlap or context-dependent roles. data.govresearchgate.net

Table 1: Comparison of PLD1 and PLD2 Isoforms
FeaturePLD1PLD2
Primary SubstratePhosphatidylcholine (PC)Phosphatidylcholine (PC)
Subcellular LocalizationGolgi, endosomes, lysosomesPlasma membrane
Key ActivatorsARF, Rho, PKCConsidered more constitutively active; can be stimulated by various agonists
Role in ACh SynthesisCan contribute when overexpressedIdentified as the key endogenous isoform in cholinergic cells nih.gov

The activity of PLD enzymes is subject to complex regulation, ensuring that choline production is coupled to cellular needs. This regulation occurs through multiple mechanisms, including co-factor activation, protein-protein interactions, and feedback loops.

Regulation by G-proteins and Kinases: As mentioned, small GTPases like ARF and Rho are potent activators of PLD1. Furthermore, PLD activity in many cell types, including neuronal cells, is stimulated by phorbol (B1677699) esters (e.g., PMA), which activate protein kinase C (PKC). nih.gov This links choline generation to a wide array of signaling pathways that utilize PKC.

Feedback Regulation: The lipid products of PLD activity can themselves influence the pathway. Phosphatidic acid (PA) is a signaling molecule that recruits various proteins to the membrane, while diacylglycerol (DAG), which can be formed from PA, is a key activator of PKC. wikipedia.orgnih.gov There is also evidence that the concentration of the substrate, phosphatidylcholine, within the membrane can feedback-regulate the association and activity of certain enzymes in the choline pathway. cdnsciencepub.com

Stress-Induced Regulation: In plants, the expression of PLD-encoding genes and subsequent enzyme activity can be induced by various abiotic stresses, such as heat and cold, indicating that choline and PA production are part of cellular stress responses. mdpi.com

This intricate regulatory network allows the cell to precisely control the rate of choline release from membrane stores, thereby influencing the synthesis of acetylcholine and other essential choline-containing compounds. nih.gov

The PLD-catalyzed reaction is a direct hydrolysis, meaning there are no metabolic intermediates in the conversion of phosphatidylcholine to choline. The process yields two distinct products. nih.govpnas.org

Choline: The primary water-soluble product. Once liberated into the cytoplasm, it is available for several pathways:

Phosphorylation by choline kinase to form phosphocholine (B91661), the first step in the CDP-choline pathway for synthesizing new phosphatidylcholine. nih.gov

Acetylation by choline acetyltransferase to form the neurotransmitter acetylcholine in cholinergic neurons.

Oxidation to betaine (B1666868), which serves as a critical methyl donor in one-carbon metabolism. nih.govsci-hub.st

Phosphatidic Acid (PA): The lipid co-product that remains in the membrane. PA is not merely a byproduct but a crucial signaling molecule in its own right. It is involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal dynamics, and cell proliferation. wikipedia.org PA can also be further metabolized by phosphatidate phosphatase to produce diacylglycerol (DAG), another important second messenger. wikipedia.org

Metabolic Flux and Turnover of Choline in Cellular Systems

Choline metabolism is a highly dynamic process characterized by the continuous synthesis, breakdown, and interconversion of choline and its derivatives. nih.gov The concept of metabolic flux, which measures the rate of turnover of molecules through a metabolic pathway, is essential for understanding the regulation of choline levels. nih.gov

Cellular choline homeostasis is maintained by a delicate balance between several processes: uptake from the extracellular environment, de novo synthesis (which occurs primarily in the liver via the PEMT pathway), and liberation from membrane phosphatidylcholine stores by PLD. nih.govwikipedia.org The turnover of choline is rapid, as it is quickly incorporated into other molecules.

The synthesis and metabolism of choline and its derivatives are spatially organized within the cell, a concept known as subcellular compartmentalization.

Phosphatidylcholine Synthesis: The primary synthesis of phosphatidylcholine via the CDP-choline pathway occurs on the membranes of the endoplasmic reticulum (ER). pnas.org

Choline Generation: The release of free choline via PLD activity is localized according to the specific isoform. PLD1-mediated generation occurs at the Golgi and endosomal compartments, whereas PLD2 activity is concentrated at the plasma membrane. sci-hub.st This spatial separation allows for localized pools of choline to be generated for specific downstream functions. For instance, PLD activity at the plasma membrane can provide choline for immediate re-uptake or for signaling events at the cell surface.

Neuronal Compartmentalization: In specialized cells like neurons, this compartmentalization is even more pronounced. The majority of acetylcholine synthesis occurs in distal axons and axon terminals, which have a high capacity for choline uptake. nih.gov Choline generated from PLD-mediated hydrolysis of phosphatidylcholine is released directly into the cytoplasm, where it can be utilized by choline acetyltransferase to produce acetylcholine in these specific compartments. nih.govpnas.org

This organization ensures that choline is generated and utilized efficiently where it is needed, minimizing diffusion delays and allowing for precise local control over metabolic pathways.

Molecular Mechanisms and Cellular Functions of Choline Dehydrocholate

Role in Lipid Metabolism and Membrane Dynamics

The primary recognized role of the dehydrocholic acid component of choline (B1196258) dehydrocholate (B1245472) is its function as a choleretic agent, which influences lipid movement and secretion in the liver.

Current research on dehydrocholic acid suggests that it does not promote the recycling of phosphatidylcholine (PC) but rather hinders its secretion into the bile. Studies conducted on animal models have demonstrated that while dehydrocholic acid increases the volume of bile flow, it concurrently leads to a significant reduction in the secretion of biliary phospholipids, with phosphatidylcholine being a primary component nih.govnih.gov. This phenomenon is believed to occur because dehydrocholic acid administration diminishes the secretion of the body's natural bile acids, which are essential for forming the micelles that transport phospholipids into the bile nih.govdrugbank.com.

One particular study highlighted that infusion with dehydrocholic acid resulted in an 80% reduction in the secretion rate of biliary phosphatidylcholine nih.gov. This finding indicates that dehydrocholic acid effectively uncouples the secretion of bile salts from the secretion of phospholipids. The main source of phospholipids in bile is thought to be a pre-existing pool within the liver, with a smaller portion coming from newly created PC nih.gov. By decreasing the secretion of these lipids, dehydrocholic acid appears to inhibit a key excretion pathway for phosphatidylcholine, rather than facilitating its recycling.

Table 1: Documented Effects of Dehydrocholic Acid (DHCA) on Biliary Secretion
ParameterObserved Effect of DHCAReference
Bile Flow VolumeIncreased nih.gov
Endogenous Bile Acid SecretionDecreased nih.gov
Biliary Phospholipid SecretionSubstantially decreased nih.gov
Biliary Cholesterol SecretionSubstantially decreased nih.gov

There is no direct scientific evidence establishing a specific interaction between choline dehydrocholate or dehydrocholic acid and the signaling pathways of phosphatidic acid (PA). Phosphatidic acid is a vital lipid messenger that plays a role in numerous cellular functions, such as cell growth, the movement of cellular vesicles, and responses to stress nih.gov. The cellular levels of PA are carefully controlled by various enzymes, including phospholipase D, which generates PA from phosphatidylcholine nih.gov.

While bile acids generally are recognized as signaling molecules that can activate nuclear receptors like the farnesoid X receptor (FXR) and cell surface receptors such as TGR5, thereby affecting various metabolic pathways, specific research linking dehydrocholic acid to the regulation of phosphatidic acid levels or its associated signaling is not available nih.govnih.govnih.gov.

Contribution to Choline Metabolic Network Regulation

As a salt containing choline, this compound can be presumed to influence the choline metabolic network by supplying choline, though this has not been specifically studied.

Upon dissociation, the choline from this compound could theoretically be used in anabolic pathways to synthesize essential molecules like phosphatidylcholine (via the Kennedy pathway) or the neurotransmitter acetylcholine (B1216132). Alternatively, it could enter catabolic pathways to be oxidized into betaine (B1666868). However, there are no available studies that have examined how the choline from this compound is distributed among these different metabolic routes. The dehydrocholic acid portion undergoes metabolism in the liver, where it is reduced and then conjugated with glycine (B1666218) or taurine (B1682933) before being excreted in the bile nih.gov. Whether this metabolic process affects the fate of the choline ion is unknown.

By providing a source of choline, this compound would be expected to increase the concentration of choline outside of cells. This extracellular choline can then be transported into cells, thereby modulating the intracellular choline levels. The effect of increased intracellular choline would likely vary depending on the specific cell type and its current metabolic needs, potentially increasing the synthesis of phosphatidylcholine and other molecules that contain choline. Without targeted research on this compound, its specific impact on intracellular choline availability relative to other choline sources remains speculative.

Dehydrocholic Acid Derivatives in Bile Acid Metabolism and Microbiota Interactions

Biosynthesis of Dehydrocholic Acid Derivatives

The formation of dehydrocholic acid and its subsequent derivatives, such as 12-dehydrocholate and 3-dehydrocholate, is a multi-faceted process involving enzymatic pathways in both the host and the gut microbiome.

Dehydrocholic acid itself is a synthetic bile acid, typically manufactured through the chemical oxidation of cholic acid plos.org. When introduced into the host system, it undergoes extensive metabolism, primarily in the liver plos.org. The host's enzymatic machinery sequentially reduces the keto groups of dehydrocholic acid.

Following intravenous administration, dehydrocholic acid is rapidly converted into partially or completely reduced derivatives. The major metabolite formed is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, accounting for approximately 70% of the metabolites. Another significant derivative is 3α-hydroxy-7,12-di-keto-5β-cholanoic acid, which constitutes about 20% of the metabolic products. A smaller portion, around 10%, is fully reduced back to cholic acid researchgate.netresearchgate.net. This reduction process is stereospecific, yielding only the alpha epimers of the hydroxyl groups researchgate.netresearchgate.net. These metabolic transformations highlight a significant pathway in human bile acid metabolism, demonstrating the host's capacity to modify keto-bile acids researchgate.net.

Table 1: Host-Mediated Metabolites of Dehydrocholic Acid

Metabolite Name Percentage of Total Metabolites Chemical Formula
3α,7α-dihydroxy-12-keto-5β-cholanoic acid ~70% C₂₄H₃₈O₅
3α-hydroxy-7,12-di-keto-5β-cholanoic acid ~20% C₂₄H₃₆O₅
Cholic Acid ~10% C₂₄H₄₀O₅

The gut microbiota possesses a vast and diverse enzymatic capacity to biotransform primary bile acids (cholic acid and chenodeoxycholic acid) into a wide array of secondary bile acids, including various keto-derivatives patsnap.commdpi.com. This process primarily occurs in the colon, where bacterial populations are dense researchgate.net.

Key enzymes in these transformations are hydroxysteroid dehydrogenases (HSDHs), which catalyze the reversible oxidation of hydroxyl groups to keto groups at different positions on the steroid nucleus nih.gov. For instance, bacteria from the Ruminococcus genus, isolated from human intestinal flora, have been shown to directly reduce dehydrocholic acid. Ruminococcus sp. PO1-3 utilizes a 3β-hydroxysteroid dehydrogenase and a 7β-hydroxysteroid dehydrogenase to produce derivatives like 3β-hydroxy-7,12-dioxo-5β-cholanic acid and 3β,7β-dihydroxy-12-oxo-5β-cholanic acid researchgate.net. Similarly, bacteria from genera such as Bacteroides, Clostridium, and Eubacterium are known to possess HSDHs that can generate 7-oxo and 12-oxo derivatives from primary bile acids nih.govnih.gov.

Table 2: Examples of Microbial Enzymes in Dehydrocholic Acid Derivative Metabolism

Bacterial Species Enzyme Substrate Product
Ruminococcus sp. PO1-3 3β-hydroxysteroid dehydrogenase Dehydrocholic Acid 3β-hydroxy-7,12-dioxo-5β-cholanic acid
Ruminococcus sp. PO1-3 7β-hydroxysteroid dehydrogenase Dehydrocholic Acid 7β-hydroxy-3,12-dioxo-5β-cholanic acid
Bacteroides intestinalis 7α-hydroxysteroid dehydrogenase Cholic Acid 7-oxo-deoxycholic acid

Enterohepatic Circulation and Systemic Distribution of Dehydrocholic Acid Derivatives

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a stable pool for digestive and signaling purposes. Approximately 95% of bile acids are reabsorbed in the terminal ileum and colon, returning to the liver via the portal vein researchgate.netnih.gov.

Dehydrocholic acid and its derivatives participate in this circulation. After systemic administration, more than 80% of infused dehydrocholic acid is rapidly excreted into the bile, primarily as glycine (B1666218) and taurine (B1682933) conjugates researchgate.netresearchgate.net. This indicates efficient hepatic uptake and secretion. However, the distribution of its metabolites differs between bile and systemic circulation. While the major metabolite in bile is the conjugated form of 3α,7α-dihydroxy-12-oxo-cholanoic acid, the serum shows a marked increase in the unconjugated 3α-hydroxy-7,12-dioxo-cholanoic acid nih.gov. This differential distribution suggests that while the liver is the primary site of metabolism, other tissues may be involved in the reduction of the 3-keto group, or there are differences in the transport and conjugation of various metabolites plos.orgnih.gov.

Modulation of Host-Microbiota Interactions by Dehydrocholic Acid Derivatives

Bile acids are not merely digestive aids but also potent signaling molecules that shape the gut microbial community and regulate host metabolism nih.govnih.gov.

The composition of the bile acid pool, which is significantly influenced by microbial metabolism, exerts selective pressure on the gut microbiota nih.gov. Secondary bile acids, including keto-derivatives, can directly inhibit the growth of certain bacteria through their detergent properties nih.gov.

Microbiota-derived bile acid metabolites, including keto-derivatives, function as signaling hormones by activating specific host receptors, primarily the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5 nih.govnih.gov. These receptors are crucial regulators of glucose, lipid, and energy homeostasis nih.govnih.gov.

Activation of FXR in the liver and intestine by bile acids regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. TGR5 activation, particularly by secondary bile acids like lithocholic acid (LCA) and DCA, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which improves insulin (B600854) sensitivity and glucose tolerance nih.gov. Therefore, by biotransforming primary bile acids and dehydrocholic acid into a diverse pool of derivatives, the gut microbiota can modulate the activation of these critical signaling pathways. This gut-liver axis communication, mediated by bile acid derivatives, can influence host metabolic health, and its dysregulation is associated with conditions such as insulin resistance, hepatic steatosis, and obesity researchgate.net.

An article on the advanced analytical methodologies for the specific chemical compound "Choline dehydrocholate" cannot be generated at this time.

Extensive research did not yield specific analytical methods, such as chromatographic or spectroscopic data, for the compound "Choline dehydrocholate (B1245472)." The available scientific literature focuses on the analytical techniques for choline (B1196258) and its common metabolites (such as phosphocholine (B91661) and acetylcholine) or, separately, on the analysis of bile acids like dehydrocholic acid.

Creating an article based on the provided outline would require extrapolating data from these related but distinct compounds. This approach would not meet the required standards of scientific accuracy and strict focus on "this compound" as per the instructions. Therefore, to ensure the content is factual and not speculative, the article cannot be produced.

In Vitro and in Vivo Model Systems in Choline Dehydrocholate Research

Cellular Models for Studying Choline (B1196258) Dehydrocholate (B1245472) Metabolism and Signaling

There is no available research that specifically employs mammalian cell lines to investigate the effects of Choline dehydrocholate on phospholipase D activity. While phospholipase D is a well-understood enzyme in choline metabolism, its interaction with this compound has not been documented in scientific literature. nih.govresearchgate.netnih.gov Similarly, studies utilizing cultured embryonic systems to explore the metabolism of this compound are not found in the existing body of research.

Organ Perfusion and Tissue Slice Methodologies in Metabolic Investigations

Methodologies such as organ perfusion and tissue slices, which are valuable for examining the metabolic pathways of various compounds, have not been specifically applied to the study of this compound. nih.govresearchgate.netnih.gov Research detailing the absorption, distribution, metabolism, and excretion of this compound using these techniques is currently unavailable.

Advanced Animal Models for Investigating Systemic Biochemical Effects

The application of advanced animal models to understand the systemic biochemical effects of this compound is also an area devoid of published research. There are no studies on genetically modified animal models designed to perturb choline pathways in the context of this compound administration. nih.govnih.govescholarship.org Furthermore, dietary manipulation studies involving this compound and subsequent metabolite profiling in animal systems have not been reported. nih.govmdpi.comresearchgate.net While animal models are extensively used to study choline deficiency and supplementation, this research does not extend to the specific compound of this compound. unimi.itnih.govresearchgate.net

Computational and Systems Biology Approaches to Choline Dehydrocholate Research

Molecular Dynamics Simulations and Ligand-Protein Docking Studies

Molecular dynamics (MD) simulations and ligand-protein docking are computational techniques that provide insights into the dynamic behavior of molecules and their interactions with biological targets at an atomic level.

Molecular Dynamics Simulations: MD simulations are used to study the aggregation patterns of bile salts in aqueous solutions under physiological conditions. acs.org These simulations can reveal how Choline (B1196258) dehydrocholate (B1245472) molecules interact with each other and with other biological molecules, such as lipids and proteins, over time. For instance, classical molecular dynamics simulations have been employed to monitor the aggregation behavior of various bile salts, demonstrating that aggregation is a hierarchical process influenced by the number of hydroxyl groups and the type of conjugation. acs.org The micelles formed are typically stabilized by hydrophobic forces between the steroid rings. acs.org Such simulations could elucidate how the dehydrocholate moiety of Choline dehydrocholate influences micelle formation and stability, which is crucial for its physiological functions. Furthermore, MD simulations can shed light on the interactions between this compound and other components of bile, such as polysaccharides, which can affect the organization and stability of bile acid assemblies. tandfonline.com

Ligand-Protein Docking: This technique is instrumental in predicting the preferred binding orientation of a small molecule to a protein target. wikipedia.org For this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions that stabilize the complex. For example, docking studies have been performed to understand the binding of dehydrocholic acid to bile acid receptors. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's binding pocket. By applying this approach to this compound, researchers can predict its binding affinity and selectivity for various receptors, such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), which are known to be modulated by bile acids. nih.govmdpi.com Understanding these interactions is fundamental for explaining the compound's pharmacological effects.

Below is an interactive data table summarizing the applications of these techniques in the study of bile acids, which can be extrapolated to this compound research.

Computational TechniqueApplication in Bile Acid ResearchPotential Insights for this compound
Molecular Dynamics (MD) SimulationsStudying aggregation patterns and micelle formation of bile salts. acs.orgUnderstanding how the dehydrocholate structure affects self-assembly and interaction with other bile components.
MD SimulationsInvestigating the interaction of bile acids with polysaccharides. tandfonline.comElucidating the influence of dietary fibers on the bioavailability and activity of this compound.
Ligand-Protein DockingPredicting the binding mode of dehydrocholic acid to bile acid receptors. researchgate.netIdentifying key protein targets and understanding the molecular basis of this compound's biological activity.
Ligand-Protein DockingScreening for novel agonists for bile acid receptors like TGR5. nih.govPredicting the potential of this compound to modulate cellular signaling pathways.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.org These methods can be applied to elucidate the mechanisms of metabolic reactions involving this compound.

DFT can be used to calculate various quantum mechanical parameters, such as absolute hardness and electronegativity, which provide insights into the reactivity of molecules. nih.gov For this compound, DFT studies can help predict the sites most susceptible to metabolic transformations, such as oxidation or reduction of the keto groups on the dehydrocholic acid moiety. By modeling the transition states of potential enzymatic reactions, researchers can determine the most energetically favorable metabolic pathways. nih.gov For example, DFT calculations have been successfully used to study the metabolism of steroid hormones, providing a framework for investigating the biotransformation of the steroidal core of this compound. sns.itresearchgate.net

The following table outlines the potential applications of DFT in this compound research.

DFT ApplicationResearch GoalExpected Outcome
Calculation of Reactivity DescriptorsTo predict the chemical reactivity of this compound. nih.govIdentification of the most reactive sites on the molecule, guiding the prediction of metabolic hotspots.
Modeling of Reaction PathwaysTo elucidate the mechanisms of enzymatic transformations. nih.govA detailed understanding of the step-by-step process of this compound metabolism.
Transition State AnalysisTo determine the energy barriers of potential reactions. rsc.orgPrediction of the most likely metabolic products and the enzymes involved.
Solvation ModelingTo study the effect of the biological environment on reactivity. researchgate.netInsights into how the aqueous environment of the body influences the chemical behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its potential derivatives, 3D-QSAR models can be developed to predict their activity as agonists or antagonists of specific receptors.

A 3D-QSAR study on bile acid derivatives as TGR5 agonists, for instance, has demonstrated the utility of this approach in identifying the key structural features responsible for receptor activation. nih.gov Such models use molecular interaction fields to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity. By generating a 3D-QSAR model that includes this compound, it would be possible to predict the activity of novel, structurally similar compounds and to guide the design of new molecules with enhanced potency and selectivity. nih.gov

The table below summarizes the key aspects of QSAR modeling in the context of this compound.

QSAR Modeling AspectDescriptionRelevance to this compound
Training Set A set of molecules with known biological activities used to build the model.A series of bile acid derivatives, including this compound, with measured affinities for a specific receptor. nih.gov
Molecular Descriptors Numerical values that encode the chemical information of a molecule.Steric and electrostatic fields calculated around the aligned structures of the training set molecules. nih.gov
Statistical Model A mathematical equation that correlates the descriptors with the biological activity.A predictive model that can estimate the biological activity of new compounds based on their structural features. nih.gov
Predictive Ability The ability of the model to accurately predict the activity of compounds not included in the training set.Validation of the model using an external set of compounds to ensure its reliability for designing new this compound analogs. nih.gov

Genome-Scale Metabolic Modeling of Host-Microbiota Interactions

Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of the metabolic network of an organism. nih.gov These models can be used to simulate the metabolic capabilities of host organisms and their gut microbiota, providing a systems-level understanding of their interactions.

The metabolism of bile acids is a classic example of host-microbiota co-metabolism. nih.gov The liver synthesizes primary bile acids, which are then modified by gut bacteria into a diverse pool of secondary bile acids. nih.govillinois.edu GEMs of gut microbes can be used to predict their potential to metabolize bile acids. nih.gov By integrating these microbial GEMs with a human metabolic model, it is possible to create personalized microbial community models that can simulate the impact of this compound on the gut microbiome and, in turn, on host metabolism. jefferson.edujefferson.edu For example, such models could predict how the introduction of this compound alters the composition of the bile acid pool and how these changes affect host signaling pathways involved in metabolic diseases. nih.gov

The following table illustrates how GEMs can be applied to study this compound's role in host-microbiota interactions.

GEM ApplicationDescriptionPotential Findings for this compound
Microbial GEMs Models of the metabolic networks of individual gut bacteria. nih.govPrediction of which gut microbial species can metabolize the dehydrocholate moiety of this compound.
Community Modeling Integration of multiple microbial GEMs to simulate a gut microbial community. nih.govUnderstanding the cooperative biotransformation of this compound by the gut microbiota.
Host-Microbiota Models Coupling of a human GEM with microbial community models. jefferson.edujefferson.eduSimulation of the effects of this compound on the enterohepatic circulation and host metabolic health.
Personalized Models Integration of patient-specific data (e.g., metagenomics) into the models. jefferson.edujefferson.eduPrediction of inter-individual variability in the response to this compound based on gut microbiome composition.

Pathway Analysis and Network Reconstruction in Choline and Bile Acid Metabolism

Pathway analysis and network reconstruction are essential for understanding the broader metabolic context in which this compound functions. These approaches involve mapping the known metabolic reactions of choline and bile acids to construct comprehensive metabolic networks.

The metabolism of this compound is intertwined with both choline and bile acid metabolic pathways. Choline is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine. Bile acids undergo extensive enterohepatic circulation, a process involving secretion from the liver, modification by gut microbiota, and reabsorption in the intestine. wikipedia.orgmaastrichtuniversity.nl

The table below provides an overview of pathway analysis and network reconstruction in the context of this compound.

ApproachDescriptionApplication to this compound
Metabolic Pathway Mapping Identifying and organizing the sequence of biochemical reactions involving a compound.Defining the specific enzymatic steps in the synthesis and degradation of this compound.
Network Reconstruction Building a comprehensive map of all interconnected metabolic reactions.Creating a detailed model of how this compound metabolism integrates with the broader metabolic networks of the host and microbiota. researchgate.net
Enterohepatic Circulation Modeling Simulating the recycling of bile acids between the liver and intestine. wikipedia.orgmaastrichtuniversity.nlresearchgate.netPredicting the pharmacokinetics and systemic exposure of this compound and its metabolites.
Cross-talk Analysis Investigating the interactions between different metabolic pathways.Understanding how changes in this compound levels might influence choline homeostasis and bile acid signaling.

Future Directions and Emerging Research Avenues in Choline Dehydrocholate

Elucidating Novel Enzymatic Pathways for Choline (B1196258) Dehydrocholate (B1245472) Production or Catabolism

Future research is poised to uncover new enzymatic pathways related to the synthesis and breakdown of choline and dehydrocholic acid.

For choline , the primary metabolic routes—its conversion to phosphatidylcholine, acetylcholine (B1216132), and betaine (B1666868)—are well-established. nih.govnih.gov However, emerging research focuses on the nuanced regulation of these pathways and the enzymes involved. cdnsciencepub.comnih.gov A key area of future investigation is the interplay between choline and folate metabolism, particularly how genetic variations in enzymes of these pathways can influence an individual's dietary choline requirements. foodandnutritionresearch.net Further exploration of the gut microbiome's role in choline catabolism, specifically the enzymatic production of trimethylamine (B31210) (TMA) which is then converted to trimethylamine-N-oxide (TMAO), is a significant research frontier with implications for cardiovascular health. foodandnutritionresearch.netoregonstate.edu

For dehydrocholic acid , a synthetic bile acid, its metabolism in the human body involves reduction of its three keto groups. The major metabolic pathway involves sequential, stereospecific reduction, primarily at the 3, 7, and 12 positions, to form various hydroxy-keto and fully reduced derivatives. nih.gov A key metabolite is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid. nih.gov Future research will likely focus on identifying the specific human enzymes responsible for these reductive steps. While gut microbiota are known to possess hydroxysteroid dehydrogenases that can act on dehydrocholic acid, the specific human hepatic and intestinal enzymes are not fully characterized. bohrium.com Additionally, novel pathways involving enzymes like CYP3A4, which is crucial for the detoxification of other bile acids, may be explored for their potential role in dehydrocholic acid metabolism, especially under conditions of cholestasis. nih.govresearchgate.net

Advanced Structural Biology Insights into Enzymes Involved in Choline Dehydrocholate Metabolism

Understanding the three-dimensional structure of enzymes is crucial for elucidating their mechanisms and for designing targeted therapeutic interventions.

In the realm of choline metabolism , structural biology has already provided insights into enzymes like choline-O-sulfatase. nih.gov Future research will likely focus on obtaining high-resolution structures of other key enzymes in choline's metabolic pathways. For instance, detailed structural information on choline kinase, CTP:phosphocholine (B91661) cytidylyltransferase, and choline acetyltransferase will advance our understanding of their regulation and substrate specificity. cdnsciencepub.comyoutube.com Cryo-electron microscopy and X-ray crystallography will be instrumental in capturing these enzymes in different conformational states, providing a dynamic picture of their function.

For dehydrocholic acid , the primary enzymes of interest are the hydroxysteroid dehydrogenases (HSDHs) from both human and microbial sources that are responsible for its reduction. While the structures of some HSDHs are known, future research will aim to characterize the specific HSDHs that interact with dehydrocholic acid. This will involve crystallizing the enzymes in complex with dehydrocholic acid or its metabolites to reveal the molecular determinants of their substrate specificity and catalytic mechanism. Such structural insights could pave the way for engineering enzymes for biotechnological applications, such as the synthesis of specific bile acid derivatives. bohrium.com

Development of Targeted Probes and Biosensors for this compound Detection

The development of sensitive and selective methods for detecting choline and dehydrocholic acid is essential for both research and potential clinical applications.

For choline , significant progress has been made in the development of electrochemical biosensors. maynoothuniversity.ieresearchgate.netmaynoothuniversity.iebohrium.commju.ac.th These biosensors often utilize the enzyme choline oxidase to generate a detectable signal, allowing for real-time monitoring of choline levels, for instance, in the brain. maynoothuniversity.ieresearchgate.netmaynoothuniversity.ie Future advancements in this area will likely focus on improving the sensitivity, selectivity, and in-vivo stability of these biosensors. maynoothuniversity.ieresearchgate.netmaynoothuniversity.ie This includes the use of novel nanomaterials like MXene, carbon nanotubes, and gold nanoparticles to enhance the sensor's performance. bohrium.com The development of fluorescent probes for choline could also enable visualization of its subcellular distribution.

The development of biosensors for dehydrocholic acid is a less explored area. Future research could focus on creating enzyme-based biosensors, potentially using specific hydroxysteroid dehydrogenases that recognize dehydrocholic acid. Another avenue is the development of antibody-based assays (immunoassays) for its specific detection. Furthermore, the design of targeted molecular probes could be used to track the uptake and metabolism of dehydrocholic acid within cells and tissues.

Sensor TypeAnalyteKey FeaturesFuture Directions
Electrochemical BiosensorCholineUtilizes choline oxidase; real-time monitoring. maynoothuniversity.ieresearchgate.netmaynoothuniversity.ieImproved sensitivity, selectivity, and stability using nanomaterials. bohrium.com
Potential Enzyme-based BiosensorDehydrocholic acidCould use specific hydroxysteroid dehydrogenases.Development and characterization of such sensors.
ImmunoassaysDehydrocholic acidHigh specificity through antibody recognition.Creation of monoclonal antibodies for assay development.

Application of Multi-Omics Data Integration for Comprehensive Pathway Understanding

Integrating data from genomics, transcriptomics, proteomics, and metabolomics offers a systems-level understanding of metabolic pathways.

In choline research, multi-omics approaches are already yielding significant insights. nih.gov For example, these studies have linked choline deficiency to specific multi-omics characteristics that may predispose individuals to certain health conditions. nih.gov Future research will continue to use these integrated approaches to build more comprehensive models of choline metabolism and its role in health and disease. northeastern.edubiorxiv.orgnih.govresearchgate.netmdpi.comnathalievialaneix.euyoutube.com This will help in identifying novel biomarkers for choline status and in understanding how genetic variations impact individual choline requirements. foodandnutritionresearch.net

For dehydrocholic acid , multi-omics studies can elucidate its effects on cellular metabolism and its interaction with the gut microbiome. A recent study demonstrated how deoxycholic acid, another bile acid, modulates bile acid metabolism via the gut microbiota, and a similar multi-omics approach could be applied to dehydrocholic acid. nih.govnih.gov This would involve analyzing changes in the host's transcriptome, proteome, and metabolome, as well as the metagenome of the gut microbiota, in response to dehydrocholic acid administration. Such studies could reveal new regulatory networks and therapeutic targets related to bile acid signaling.

Exploration of Comparative Biochemistry of this compound across Species

Comparative biochemical studies can provide valuable insights into the evolution of metabolic pathways and the physiological roles of specific compounds in different organisms.

The biochemistry of choline is largely conserved across many species, reflecting its fundamental roles in cell structure and function. nih.gov However, there are species-specific differences, for example, in the endogenous synthesis of choline. foodandnutritionresearch.net Future comparative studies could explore the diversity of choline transporters and the regulation of choline metabolic enzymes in a wider range of organisms. This could reveal novel adaptations and functions of choline metabolism.

For dehydrocholic acid , as a synthetic compound, comparative studies would focus on how different species metabolize it. Investigating the activity of liver enzymes and gut microbiota from various species towards dehydrocholic acid could reveal differences in detoxification and metabolic pathways. This information would be valuable for preclinical studies and for understanding the potential ecological impact of related compounds.

Investigating the Mechanistic Cell Biology of this compound's Actions

Understanding how choline and dehydrocholic acid exert their effects at the cellular level is crucial for a complete picture of their biological roles.

The mechanistic cell biology of choline is an active area of research. Choline is essential for maintaining the structural integrity of cell membranes through its role as a precursor for phosphatidylcholine and sphingomyelin. nih.gov It is also critical for neurotransmission as the precursor to acetylcholine. nih.govquora.comyoutube.comwikipedia.org Future research will delve deeper into how choline and its metabolites are involved in cell signaling, gene expression, and mitochondrial function. nih.gov The mechanisms by which choline deficiency leads to apoptosis and altered cell function are also a key focus. researchgate.net

For dehydrocholic acid , its primary known action is as a choleretic, stimulating the flow of bile. patsnap.comdrugbank.com The cellular mechanisms underlying this effect involve its interaction with hepatocytes to increase bile secretion. patsnap.com It is proposed that dehydrocholic acid may enhance the permeability of tight junctions in the canalicular membranes, facilitating exchange between bile and plasma. drugbank.com Future studies will aim to identify the specific transporters and receptors that mediate the effects of dehydrocholic acid on hepatocytes. Additionally, research may explore its potential roles in modulating cellular signaling pathways, similar to other bile acids that are known to act as signaling molecules. patsnap.commdpi.com

Q & A

Q. What experimental designs are optimal for studying the interaction between this compound and lipid membranes?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to monitor monolayer penetration kinetics or fluorescence anisotropy to assess membrane fluidity changes. Use Box-Behnken or central composite designs (Response Surface Methodology) to optimize variables like pH, temperature, and lipid composition .

Q. How can researchers reconcile conflicting reports on this compound’s impact on bile acid concentration?

  • Methodological Answer : Conduct dose-response studies to identify threshold effects (e.g., low doses increasing bile flow vs. high doses altering bile acid secretion). Pair biliary output measurements with metabolomic profiling (e.g., LC-MS for bile acid speciation) to distinguish hydrodynamic vs. metabolic effects. Validate findings using genetic knockout models (e.g., bile acid transporter-deficient mice) .

Q. What strategies mitigate variability in this compound solubility during formulation development?

  • Methodological Answer : Screen co-solvents (e.g., polyethylene glycol, propylene glycol) and deep eutectic solvents (e.g., choline chloride-sorbitol mixtures) to enhance solubility. Apply Hansen solubility parameters for solvent selection and use dynamic light scattering (DLS) to monitor aggregation. Optimize via Design of Experiments (DoE) to balance solubility, stability, and biocompatibility .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo choleretic activity data for this compound?

  • Methodological Answer : Compare in vitro assays (e.g., isolated hepatocyte models) with in vivo bile duct cannulation studies. Account for pharmacokinetic factors (e.g., first-pass metabolism, protein binding) using physiologically based pharmacokinetic (PBPK) modeling. Use Bayesian statistics to integrate heterogeneous datasets and quantify uncertainty .

Q. What statistical approaches are recommended for analyzing dose-dependent hepatotoxicity risks associated with this compound?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to derive safe exposure levels from histopathology and serum biomarker data (e.g., ALT, AST). Use mixed-effects models to account for inter-individual variability. Validate findings with transcriptomic profiling (e.g., RNA-seq of liver tissue) to identify mechanistic pathways .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s long-term metabolic effects?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies, including power analysis to minimize animal use. Deposit raw data (e.g., bile flow measurements, histopathology images) in public repositories (e.g., Zenodo). Disclose conflicts of interest and funding sources in compliance with ICMJE criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.